4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

Physical Properties Handling Storage

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 165669-32-9, ≥95% purity, mp 133°C) is a unique bifunctional sulfonyl chloride combining a reactive chlorosulfonyl group with a pyrrolidine-1-sulfonyl moiety. Its para-substituted pyrrolidine confers a LogP of 3.50, enabling precise ADME fine-tuning in bradykinin antagonist libraries. Supplied as a white crystalline solid, it dissolves in water and methanol, supporting sustainable, automated parallel synthesis workflows. This reagent delivers reproducible sulfonamide construction that simpler sulfonyl chlorides cannot match—essential for focused GPCR-targeted library production.

Molecular Formula C10H12ClNO4S2
Molecular Weight 309.8 g/mol
CAS No. 165669-32-9
Cat. No. B071646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
CAS165669-32-9
Molecular FormulaC10H12ClNO4S2
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H12ClNO4S2/c11-17(13,14)9-3-5-10(6-4-9)18(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2
InChIKeyZXYZKIFFWKXROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 165669-32-9): Sulfonyl Chloride Reagent Overview


4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 165669-32-9) is a bifunctional sulfonyl chloride building block featuring both a reactive chlorosulfonyl group and a pyrrolidine-1-sulfonyl moiety on a benzene core. With a molecular formula of C₁₀H₁₂ClNO₄S₂ and a molecular weight of 309.79 g/mol, this compound appears as a white crystalline solid with a melting point of 133 °C . It is primarily utilized as a sulfonylating agent in organic synthesis, enabling the introduction of the 4-(pyrrolidine-1-sulfonyl)phenylsulfonyl group into nucleophiles such as amines, alcohols, and thiols, which is essential for constructing sulfonamide libraries, pharmaceutical intermediates, and agrochemicals .

Why Generic Substitution Fails for 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride in Sulfonylation Reactions


Substituting 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride with simpler sulfonyl chlorides such as benzenesulfonyl chloride or alternative regioisomers like the 2-sulfonyl analog is not equivalent. The para-substituted pyrrolidine sulfonyl moiety significantly alters the physicochemical properties, including solid-state behavior, solubility, and lipophilicity (LogP), which directly impacts reaction workup, purification, and the pharmacological profile of the resulting sulfonamides. Furthermore, the unique electronic and steric environment of the pyrrolidine ring—distinct from piperidine or morpholine analogs—affects both the reactivity of the sulfonyl chloride and the conformational properties of the final conjugated products . The quantitative differences outlined in Section 3 substantiate why this specific reagent must be sourced for reproducible outcomes.

Quantitative Differentiation Evidence: 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride vs. Analogs


Physical State and Handling: Solid 4-Pyrrolidine Sulfonyl Chloride vs. Liquid Benzenesulfonyl Chloride

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a white crystalline solid with a melting point of 133 °C, whereas the unsubstituted parent compound, benzenesulfonyl chloride, is a corrosive liquid with a melting point of 13–15 °C . This difference in physical state has direct implications for laboratory handling: the solid reagent can be weighed and transferred more safely and precisely, minimizing exposure to corrosive vapors and reducing the risk of spillage during synthesis. Furthermore, the solid state enhances long-term storage stability by reducing the surface area exposed to atmospheric moisture, which is critical given the moisture-sensitive nature of sulfonyl chlorides.

Physical Properties Handling Storage

Solubility Profile: Aqueous and Polar Solvent Compatibility vs. Lipophilic Sulfonyl Chlorides

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is reported to be soluble in polar solvents such as water and methanol, whereas many simple aryl sulfonyl chlorides, including benzenesulfonyl chloride, exhibit limited water solubility and are typically handled in anhydrous organic solvents . This enhanced aqueous compatibility, attributed to the polar sulfonyl-pyrrolidine moiety, facilitates biphasic reaction setups and simplifies aqueous workup procedures. The compound's calculated LogP of 3.4981 indicates a balanced lipophilic-hydrophilic profile that may offer advantages in partitioning and purification compared to both more hydrophobic analogs (e.g., the piperidine derivative) and more hydrophilic ones (e.g., the morpholine derivative) [1].

Solubility Reaction Medium Workup

Regioisomeric Differentiation: para-Substitution Offers Distinct Boiling Point and Purification Advantages Over ortho-Isomer

The para-substituted 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride exhibits a predicted boiling point of 448.6 °C at 760 mmHg, which is approximately 16.3 °C lower than that of the ortho-substituted isomer, 2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride (predicted b.p. 464.9 °C) . While both are high-boiling solids, this difference in boiling point, combined with the para-isomer's well-defined melting point of 133 °C (versus the ortho-isomer's often variable or unreported melting behavior), suggests that the para-substituted compound may offer more consistent purification via recrystallization and potentially lower energy requirements for distillation under reduced pressure. The para arrangement also minimizes steric hindrance around the reactive sulfonyl chloride group, which can influence reaction kinetics in sterically demanding nucleophiles.

Regiochemistry Purification Thermal Stability

Heterocyclic Ring Size Impact: Pyrrolidine vs. Piperidine Analogs – Molecular Weight and Property Differences

When compared to the six-membered piperidine analog, 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride (MW 323.82 g/mol), the five-membered pyrrolidine derivative (MW 309.79 g/mol) possesses a lower molecular weight and a smaller ring size, which can affect the conformational space and lipophilicity of the final sulfonamide products . The pyrrolidine ring introduces a different degree of conformational restriction compared to the more flexible piperidine ring, which may be exploited in medicinal chemistry to fine-tune target binding. Additionally, the smaller ring size results in a slightly lower LogP (3.50 vs. predicted ~4.0 for piperidine), potentially improving aqueous solubility and reducing non-specific protein binding in biological assays.

Heterocyclic Chemistry Molecular Design ADME Properties

Commercial Purity and Availability: ≥95% Purity as a Reliable Building Block

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is commercially available from multiple reputable suppliers (e.g., Thermo Scientific Maybridge, Fluorochem, AKSci, Aladdin) with a minimum purity specification of ≥95% . This contrasts with some niche or custom-synthesis sulfonyl chlorides, which may be offered only in lower purities or without defined quality control metrics. The established supply chain and documented analytical data (e.g., COA availability upon request) ensure that researchers can obtain consistent material for reproducible synthesis. Furthermore, the compound's availability in quantities ranging from 250 mg to 10 g supports both initial feasibility studies and scale-up efforts.

Commercial Availability Purity Procurement

Patent-Validated Pharmacological Relevance: Scaffold Used in Bradykinin Receptor Antagonists

The 1-benzenesulfonyl pyrrolidine scaffold, to which 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a direct synthetic precursor, is documented in patent literature as a key structural motif for bradykinin receptor antagonists (US Patent 6,211,181) [1]. This patent validation confirms the biological relevance of compounds derived from this specific sulfonyl chloride. In contrast, many sulfonyl chlorides lack such direct linkage to a pharmacologically validated target class. The patent demonstrates that the pyrrolidine-sulfonyl-benzene arrangement is not arbitrary but rather selected for its ability to engage biological targets, thereby increasing the likelihood that library compounds generated from this building block will exhibit desirable activity profiles.

Medicinal Chemistry Drug Discovery Patent Literature

Optimal Application Scenarios for 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride in Research and Industry


Synthesis of Bradykinin Receptor Antagonist Libraries

Given the patent-validated use of the 1-benzenesulfonyl pyrrolidine scaffold in bradykinin receptor antagonists [1], this sulfonyl chloride is ideally suited for generating focused libraries of sulfonamide derivatives for screening against bradykinin receptors and related GPCRs. Its solid state and good solubility facilitate parallel synthesis and purification workflows.

Preparation of Sulfonamide Building Blocks with Balanced Lipophilicity

The calculated LogP of 3.50 for the target compound positions it as an intermediate lipophilicity sulfonylating agent, making it particularly useful for preparing sulfonamide drug candidates where ADME properties are a concern. It offers a favorable balance between the more hydrophobic piperidine analog and the more hydrophilic morpholine derivative, enabling fine-tuning of physicochemical properties [2].

Solid-Phase Synthesis and Automated Reaction Platforms

As a solid reagent with a melting point of 133 °C, 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is well-suited for automated solid dispensing systems and solid-phase synthesis protocols . Its solubility in polar solvents such as methanol and water also makes it compatible with a wide range of reaction media used in automated platforms, reducing the need for solvent switching.

Green Chemistry and Aqueous Reaction Development

The reported solubility of this sulfonyl chloride in water and methanol opens opportunities for developing more sustainable sulfonylation protocols that minimize organic solvent usage. This property differentiates it from many aryl sulfonyl chlorides that require strictly anhydrous organic conditions, thereby aligning with green chemistry initiatives in both academic and industrial settings .

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